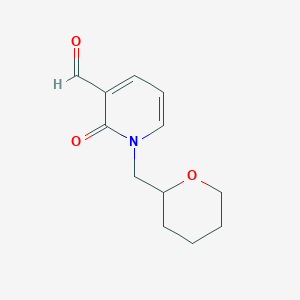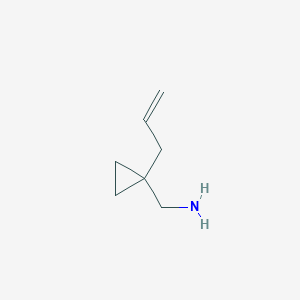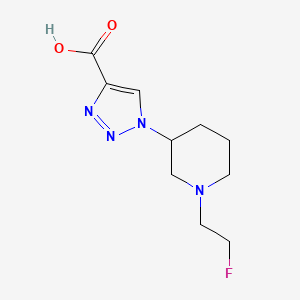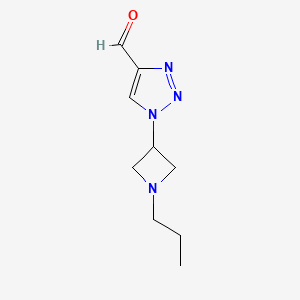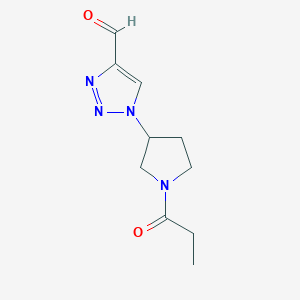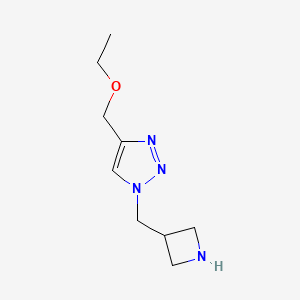
4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole (CMIT) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, meaning that it contains atoms of at least two different elements in its cyclic structure. CMIT is a highly versatile compound, and its unique properties make it an interesting subject for researchers.
Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Analysis of Intermolecular Interactions
Research has synthesized and characterized biologically active 1,2,4-triazole derivatives, focusing on their crystal structures and the intermolecular interactions present, such as C–H⋯O and C–H⋯π interactions, which are crucial for understanding their biological activity and material properties (Shukla et al., 2014).
Syntheses of Energetic Salts
Triazolyl-functionalized energetic salts have been prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole, demonstrating the utility of triazole derivatives in developing materials with good thermal stability and high density, potentially useful in explosives or propellants (Wang et al., 2007).
Corrosion Inhibition Studies
4H-1,2,4-triazole derivatives have been studied for their effectiveness in protecting mild steel against corrosion in acidic environments, indicating their potential as corrosion inhibitors in industrial applications (Bentiss et al., 2007).
Antifungal and Antimicrobial Activities
The antimicrobial and antifungal properties of 1,2,4-triazole derivatives have been explored, showing promising results against various pathogens. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Evaluation of Antitumor Agents
Novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. Some derivatives showed potent cytotoxic activities, suggesting their use as antitumor agents (Liu et al., 2017).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-7-11-8-16(15-14-11)12-5-9-3-1-2-4-10(9)6-12/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZGESPAXCXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3C=C(N=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




